2-Chloro-4-iodobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-iodobenzenethiol is an organosulfur compound characterized by the presence of both chlorine and iodine substituents on a benzene ring, along with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method is the sequential halogenation of benzenethiol, where the thiol group is first protected, followed by chlorination and iodination at the desired positions. The protection and deprotection steps are crucial to ensure selective halogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and solvents to achieve high yields and purity. The process often requires stringent control of reaction conditions such as temperature, pressure, and reaction time to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonic acids or sulfoxides, depending on the oxidizing agents and conditions used.
Reduction: The compound can be reduced to form various derivatives, including thiolates and disulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents are employed under appropriate conditions.
Major Products:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiolates, disulfides.
Substitution: Various substituted benzenethiol derivatives.
Scientific Research Applications
2-Chloro-4-iodobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodobenzenethiol involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The halogen substituents can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 2-Chlorobenzenethiol
- 4-Iodobenzenethiol
- 2,4-Dichlorobenzenethiol
- 2-Iodo-4-chlorobenzenethiol
Comparison: 2-Chloro-4-iodobenzenethiol is unique due to the presence of both chlorine and iodine substituents, which confer distinct reactivity and properties compared to compounds with only one type of halogen
Properties
IUPAC Name |
2-chloro-4-iodobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOCZXAVSOPBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268473-43-3 |
Source
|
Record name | 2-chloro-4-iodobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.